An In-depth Technical Guide to the Physicochemical Properties of 2-dodecoxyethyl phosphate
An In-depth Technical Guide to the Physicochemical Properties of 2-dodecoxyethyl phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-dodecoxyethyl phosphate is an organophosphate ester that belongs to the broader class of ether lipids. Its structure, featuring a hydrophilic phosphate head and a long hydrophobic dodecoxyethyl tail, suggests its potential as a surfactant and its involvement in biological membrane interactions. Ether lipids are known to play significant roles in various cellular processes, including membrane organization, cell signaling, and protection against oxidative stress.[1][2][3][4] This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-dodecoxyethyl phosphate, detailed experimental protocols for its characterization, and insights into its potential biological significance.
Chemical Structure and Properties
The chemical structure of 2-dodecoxyethyl phosphate consists of a dodecyl ether linked to an ethyl phosphate group. This amphiphilic nature is central to its chemical and biological activities.
Table 1: Estimated Physicochemical Properties of 2-dodecoxyethyl phosphate
| Property | Value | Basis for Estimation |
| Molecular Formula | C14H31O5P | Calculated |
| Molecular Weight | 310.37 g/mol | Calculated |
| pKa1 | ~2 | Based on pKa values of monoalkyl phosphates and octylphosphonic acid.[5][6][7][8][9][10] |
| pKa2 | ~7 | Based on general pKa values for the second dissociation of phosphate esters. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | Inferred from the long alkyl chain and comparison with compounds like sodium dodecyl sulfate and other long-chain alkyl phosphates.[11][12][13][14][15][16] |
| Critical Micelle Concentration (CMC) | Estimated to be in the low millimolar (mM) range. | Based on the CMC of structurally similar surfactants like sodium dodecyl sulfate and other alkyl phosphates, which decreases with increasing alkyl chain length.[17][18][19][20] |
| Appearance | Likely a white to off-white solid or viscous liquid at room temperature. | Based on the properties of similar long-chain alkyl phosphates. |
Experimental Protocols
Synthesis of 2-dodecoxyethyl phosphate
A common method for the synthesis of monoalkyl phosphates is the reaction of the corresponding alcohol with a phosphorylating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid.[21][22][23][24]
Materials:
-
2-dodecoxyethanol
-
Phosphorus pentoxide (P2O5)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic extraction solvent (e.g., diethyl ether)
Procedure:
-
A solution of 2-dodecoxyethanol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorus pentoxide is slowly added to the cooled solution with vigorous stirring. The molar ratio of alcohol to P2O5 is crucial in determining the ratio of mono- to di-ester products. For a higher yield of the monoester, a molar ratio of approximately 3:1 (alcohol:P2O5) is often used.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of water to hydrolyze any remaining pyrophosphates.
-
The product is extracted with an organic solvent. The organic layer is washed with dilute HCl and then with water to remove any unreacted starting material and inorganic phosphates.
-
The crude product can be purified by column chromatography on silica gel.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 2-dodecoxyethyl phosphate.
Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
31P NMR: This is a key technique for characterizing phosphate esters. The 31P NMR spectrum of 2-dodecoxyethyl phosphate is expected to show a single major peak, with a chemical shift that can provide information about the electronic environment of the phosphorus atom.[16][25][26][27][28] The exact chemical shift will depend on the solvent and pH.
-
1H and 13C NMR: These spectra are used to confirm the structure of the alkyl and ethyl groups and to ensure the purity of the compound.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of 2-dodecoxyethyl phosphate and to elucidate its structure through fragmentation analysis.[1][29][30][31][32] Electrospray ionization (ESI) is a suitable technique for this type of molecule.
Titration for pKa Determination: Potentiometric titration can be used to determine the pKa values of the phosphate group. A solution of 2-dodecoxyethyl phosphate is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of base added. The pKa values correspond to the pH at the half-equivalence points.
Diagram of Analytical Workflow:
Caption: Analytical workflow for the characterization of 2-dodecoxyethyl phosphate.
Stability
Phosphate esters are generally susceptible to hydrolysis, especially under acidic or basic conditions.[33][34][35][36][37] The stability of 2-dodecoxyethyl phosphate should be assessed under various pH and temperature conditions. A typical stability study involves storing the compound in buffered solutions at different pH values and temperatures over time. The degradation of the compound can be monitored by techniques such as HPLC or 31P NMR.
Biological Significance and Signaling Pathways
As an ether lipid, 2-dodecoxyethyl phosphate may participate in various biological processes. Ether lipids are integral components of cell membranes and are precursors to signaling molecules.[38][39][40] One important class of enzymes involved in the metabolism of lipid phosphates is the Lipid Phosphate Phosphatases (LPPs).[2][41][42][43][44] These enzymes can dephosphorylate extracellular lipid phosphates like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), thereby regulating their signaling through G protein-coupled receptors (GPCRs).
Given its structure, 2-dodecoxyethyl phosphate could potentially be a substrate for or an inhibitor of LPPs, or it might modulate the activity of other enzymes involved in lipid signaling.
Hypothetical Signaling Pathway Involving an Ether Lipid Phosphate:
Caption: Hypothetical signaling pathway involving 2-dodecoxyethyl phosphate.
This diagram illustrates a potential mechanism where 2-dodecoxyethyl phosphate could either be hydrolyzed by an ecto-enzyme like LPP, thus terminating a signal, or it could potentially act as a ligand for a GPCR, initiating a downstream signaling cascade.
Conclusion
While specific experimental data for 2-dodecoxyethyl phosphate is limited in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological roles based on the properties of structurally related compounds. The presented experimental protocols offer a starting point for researchers to produce and analyze this molecule, and the discussion on its potential involvement in signaling pathways highlights areas for future investigation. Further research is necessary to fully elucidate the precise physicochemical properties and biological functions of 2-dodecoxyethyl phosphate, which may hold promise for applications in drug development and materials science.
References
- 1. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid phosphate phosphatases and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-OCTYLPHOSPHONIC ACID CAS#: 4724-48-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4724-48-5 CAS MSDS (N-OCTYLPHOSPHONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS 4724-48-5: Octylphosphonic acid | CymitQuimica [cymitquimica.com]
- 9. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]
- 10. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sodium dodecyl sulfate | 151-21-3 [chemicalbook.com]
- 12. 151-21-3 Dodecyl sulfate sodium salt AKSci M361 [aksci.com]
- 13. Sodium dodecyl sulfate - Sciencemadness Wiki [sciencemadness.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. avantiresearch.com [avantiresearch.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
- 22. US4115483A - Process for preparing mono-alkyl acid phosphates having high mono-content and light color - Google Patents [patents.google.com]
- 23. Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery | Tret'yakov | Proceedings of Universities. Applied Chemistry and Biotechnology [vuzbiochemi.elpub.ru]
- 24. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. A conformational study of nucleic acid phosphate ester bonds using phosphorus-31 nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DSpace [researcharchive.lincoln.ac.nz]
- 28. Phosphorus-31 nuclear magnetic resonance of double- and triple-helical nucleic acids. Phosphorus-31 chemical shifts as a probe of phosphorus-oxygen ester bond torsional angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Mass spectrometric analyses of organophosphate insecticide oxon protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scholarworks.umt.edu [scholarworks.umt.edu]
- 32. academic.oup.com [academic.oup.com]
- 33. researchgate.net [researchgate.net]
- 34. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 35. KINETICS AND MECHANISM OF THE HYDROLYSIS OF PHOSPHORIC ACID ESTERS. - ProQuest [proquest.com]
- 36. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 37. The kinetics and mechanism of the hydrolysis of phosphoric acid esters by potato acid phosphatase (1962) | E.F. Alvarez | 59 Citations [scispace.com]
- 38. researchgate.net [researchgate.net]
- 39. semanticscholar.org [semanticscholar.org]
- 40. mdpi.com [mdpi.com]
- 41. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. researchgate.net [researchgate.net]
- 44. Frontiers | Identification and expression analysis of the lipid phosphate phosphatases gene family reveal their involvement in abiotic stress response in kiwifruit [frontiersin.org]
